molecular formula C11H14N2 B3357992 2-Butylpyrazolo[1,5-a]pyridine CAS No. 76943-48-1

2-Butylpyrazolo[1,5-a]pyridine

Cat. No. B3357992
CAS RN: 76943-48-1
M. Wt: 174.24 g/mol
InChI Key: QCLBIZFKPWEZFW-UHFFFAOYSA-N
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Description

“2-Butylpyrazolo[1,5-a]pyridine” is a chemical compound with the CAS Registry Number 76943-48-1 . It is a type of pyrazolo[1,5-a]pyridine derivative, which is a group of heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. The synthesis reference can be found in the Chemical and Pharmaceutical Bulletin, 31, p. 4568, 1983 . A base-mediated [3 + 2]-cycloannulation strategy has been used for the synthesis of pyrazolo[1,5-a]pyridine derivatives .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, a family of compounds similar to this compound, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Tautomerism : 2-Hydroxypyrazolo[1,5-a]pyridine, a derivative of 2-Butylpyrazolo[1,5-a]pyridine, has been synthesized and studied for its tautomeric properties in solution. It undergoes various chemical reactions like nitrosation, nitration, and bromination at the C-3 position, showing its reactive nature and potential for chemical modifications (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

  • Derivatives Synthesis : Synthesis of various derivatives of pyrazolo[1,5-a]pyridine, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, demonstrates the compound’s versatility in forming beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).

  • Suzuki–Miyaura Cross-Coupling Reaction : The compound has been used in the Suzuki–Miyaura cross-coupling reaction, enabling the synthesis of 2-arylpyrazolo[1,5-a]pyridine derivatives, indicating its potential in organic synthesis and drug development (Umei, Nishigaya, Kamiya, Kohno, & Seto, 2015).

Potential in Pharmacology and Biochemistry

  • Anticancer Activity : Certain pyrazolo[4,3-c]pyridine derivatives, related to this compound, have shown significant anticancer activity against human breast, liver, and colon carcinoma cell lines. This indicates the potential of such compounds in cancer treatment (Metwally & Deeb, 2018).

  • Optical Properties : The synthesis of 5-cyanopyrazolo[1,5-a]pyridine derivatives and their display of blue fluorescence in both dilute solution and solid state suggests potential applications in material sciences, particularly in optical and photonic devices (Wang, Su, Jia, Wu, Zhang, Ge, Wang, & Wang, 2015).

  • Antitumor and Antimicrobial Activities : The synthesis of substituted pyrazoles using enaminones as building blocks, which could be derived from this compound, has been explored for their antitumor and antimicrobial activities. This highlights the compound’s potential in developing new therapeutic agents (Riyadh, 2011).

Mechanism of Action

While the exact mechanism of action for 2-Butylpyrazolo[1,5-a]pyridine is not specified, pyrimidine-based anti-inflammatory agents, which are structurally similar, generally work by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Future Directions

Pyrazolo[1,5-a]pyrimidines, a family of compounds similar to 2-Butylpyrazolo[1,5-a]pyridine, have been identified as strategic compounds for optical applications . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests potential future directions in the development of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2-butylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-6-10-9-11-7-4-5-8-13(11)12-10/h4-5,7-9H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLBIZFKPWEZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506307
Record name 2-Butylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76943-48-1
Record name 2-Butylpyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76943-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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